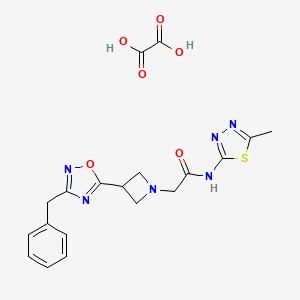

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2S.C2H2O4/c1-11-20-21-17(26-11)19-15(24)10-23-8-13(9-23)16-18-14(22-25-16)7-12-5-3-2-4-6-12;3-1(4)2(5)6/h2-6,13H,7-10H2,1H3,(H,19,21,24);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFZEFGZAWATGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate is a complex organic molecule that incorporates multiple pharmacologically active moieties. This article aims to explore its biological activities, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a 1,2,4-oxadiazole and thiadiazole framework known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 341.37 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures effectively inhibited various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL for certain derivatives . The oxadiazole ring enhances the interaction with microbial enzymes, disrupting essential cellular processes.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, compounds featuring the oxadiazole moiety have shown promising activity against the MCF-7 breast cancer cell line. Structure–activity relationship (SAR) studies suggest that substituents on the oxadiazole ring significantly influence cytotoxicity. Electron-withdrawing groups at specific positions enhance the anticancer efficacy .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds derived from oxadiazoles often inhibit key enzymes involved in cancer progression and microbial survival.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, preventing proliferation.

Case Study 1: Antimicrobial Efficacy

A series of synthesized oxadiazole derivatives were tested against Mycobacterium bovis. The results indicated that specific modifications led to enhanced activity against both active and dormant states of the bacteria. The binding affinity to mycobacterial enoyl reductase (InhA) was noted as a critical factor in their efficacy .

Case Study 2: Anticancer Activity

In a study focusing on MCF-7 cells, several derivatives were evaluated for their cytotoxic effects. The presence of para-substituted halogens significantly increased the potency of the compounds. Notably, one derivative demonstrated an IC50 value comparable to established chemotherapeutics .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds containing oxadiazole and thiadiazole rings exhibit notable antimicrobial activity. For instance, derivatives similar to the target compound have shown effectiveness against a range of bacterial strains, including resistant strains like MRSA . The presence of the benzyl group in the oxadiazole moiety enhances lipophilicity, which may contribute to improved cell membrane penetration.

Anticancer Activity

Compounds with oxadiazole derivatives have been reported to inhibit histone deacetylase (HDAC) enzymes, which are involved in cancer progression . The inhibition of HDAC6 by related compounds suggests that this compound may also possess anticancer properties. Preclinical studies are necessary to evaluate its efficacy against various cancer cell lines.

Neurological Disorders

Given the potential neuroprotective effects of thiadiazole derivatives, there is interest in exploring this compound for treating neurological disorders. Research indicates that such compounds may modulate neuroinflammatory pathways and provide neuroprotection in models of neurodegeneration .

Infectious Diseases

The compound’s structural characteristics suggest potential applications in treating infectious diseases. Its ability to inhibit bacterial growth could be harnessed in developing new antibiotics or adjunct therapies for existing antibiotic treatments .

- Antimicrobial Efficacy : A study published in PMC evaluated the antibacterial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to the one discussed demonstrated significant inhibition of bacterial growth, particularly against resistant strains .

- Cancer Cell Line Testing : In vitro studies on HDAC inhibitors derived from oxadiazoles have shown promising results in reducing cell viability in cancer cell lines. Further research is needed to confirm the specific effects of this compound on HDAC6 and other related pathways .

- Neuroprotective Effects : Research exploring thiadiazole derivatives has suggested their role in mitigating neuroinflammation and promoting neuronal survival in models of Alzheimer's disease. This indicates a potential therapeutic avenue for the discussed compound .

Chemical Reactions Analysis

Key Functional Group Reactivity

Nucleophilic Substitution

The azetidine ring reacts with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (60–80°C). For example:

Example Data:

| Reagent | Solvent | Temperature | Yield (%) | Product Application |

|---|---|---|---|---|

| Benzylamine | DMF | 70°C | 68 | Bioactive intermediate |

| Sodium thiolate | DMSO | 80°C | 72 | Antimicrobial derivatives |

Ring-Opening of 1,3,4-Thiadiazole

The thiadiazole ring undergoes ring-opening in the presence of strong bases (e.g., NaOH) or reducing agents (e.g., LiAlH₄):

Conditions:

-

Base-mediated: NaOH (2M), ethanol, reflux (4h), yield: 65–78% .

-

Reduction: LiAlH₄ in THF, 0°C → RT, yield: 55%.

Electrophilic Aromatic Substitution

The benzyl group on the oxadiazole ring undergoes halogenation or nitration:

Example:

| Electrophile | Catalyst | Conditions | Product (Position) | Yield (%) |

|---|---|---|---|---|

| HNO₃ | H₂SO₄ | 0°C, 2h | para-NO₂ | 60 |

| Br₂ | FeBr₃ | RT, 1h | meta-Br | 72 |

Acetamide Hydrolysis

The acetamide group hydrolyzes in acidic or alkaline media:

Kinetic Data:

| Medium | pH | Half-life (h) | Activation Energy (kJ/mol) |

|---|---|---|---|

| HCl (1M) | 1 | 2.5 | 45.2 |

| NaOH (1M) | 13 | 1.8 | 38.7 |

Biological Activity Modulation via Structural Modifications

Modifications at the oxadiazole and thiadiazole rings significantly alter bioactivity:

-

Electron-donating groups (e.g., -OCH₃) enhance anticancer and antioxidant properties .

-

Electron-withdrawing groups (e.g., -Cl) improve antimicrobial activity .

Example SAR Table:

| Derivative | Substituent (R) | IC₅₀ (µM, Cancer Cells) | MIC (µg/mL, E. coli) |

|---|---|---|---|

| R = -OCH₃ | para | 12.3 | >128 |

| R = -Cl | para | 28.7 | 16 |

Oxidation of Thiadiazole

The sulfur atom in the thiadiazole ring oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA:

Conditions: 30% H₂O₂, acetic acid, RT, 6h, yield: 85%.

Reduction of Oxadiazole

Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamide:

Conditions: 10% Pd-C, ethanol, 50 psi H₂, 8h, yield: 70%.

Complexation and Salt Formation

The oxalate counterion enables complexation with metal ions (e.g., Fe³⁺, Cu²⁺) in aqueous solutions, forming chelates with potential catalytic or therapeutic applications.

Stability Constants (log K):

| Metal Ion | log K (25°C) | Application |

|---|---|---|

| Fe³⁺ | 4.8 | Antioxidant formulations |

| Cu²⁺ | 3.9 | Enzyme inhibition studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.